N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
“N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a complex organic compound that contains several functional groups, including an imidazole ring, a thiazole ring, a fluorophenyl group, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. The imidazole and thiazole rings are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole and thiazole rings, as well as the carboxamide group. The nitrogen atoms in the imidazole ring could act as nucleophiles in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Anticancer Activity
A series of imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, compounds with a pyrimidine ring attached to the imidazo[2,1-b]thiazole scaffold demonstrated significant cytotoxic activity against colon cancer and melanoma cell lines. Specifically, certain derivatives exhibited superior activity compared to the positive control, sorafenib, indicating potential as BRAF inhibitors for cancer therapy (Abdel‐Maksoud, Ammar, & Oh, 2019).
Antimicrobial and Antituberculosis Effects
Imidazo[2,1-b]thiazole derivatives have also been synthesized and assessed for their antimicrobial activities. Some compounds displayed promising antimicrobial activities against various bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests their potential as novel antimicrobial agents, particularly for tuberculosis treatment (Güzeldemirci & Küçükbasmacı, 2010).
Anti-inflammatory and Analgesic Activities
New carboxamides derived from the imidazo[2,1-b]thiazole skeleton were synthesized to investigate their anti-inflammatory and analgesic activities. Certain derivatives showed significant activities in these areas, highlighting the versatility of the imidazo[2,1-b]thiazole scaffold in the development of potential therapeutic agents for inflammation and pain management (Soyer Can et al., 2021).
Future Directions
Mechanism of Action
Mode of Action
It is suggested that the compound may work by blocking phosphorylation of certain proteins, preventing them from folding incorrectly . Additionally, it may stimulate cellular mechanisms such as macroautophagy, which help to clear and destroy misfolded proteins .
Result of Action
Based on its potential mode of action, it could be inferred that the compound may prevent the incorrect folding of certain proteins and stimulate the clearance of misfolded proteins, potentially influencing cellular function .
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c19-14-4-2-13(3-5-14)15-10-24-16(11-26-18(24)22-15)17(25)21-6-1-8-23-9-7-20-12-23/h2-5,7,9-12H,1,6,8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNMWGRANOGHEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NCCCN4C=CN=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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